[(5-Methylthiophen-2-yl)methyl](pentan-3-yl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylthiophen-2-yl)methylamine typically involves the reaction of 2-methylthiophene with acetic anhydride . This reaction forms an intermediate, which is then further reacted with pentan-3-ylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for (5-Methylthiophen-2-yl)methylamine are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Methylthiophen-2-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(5-Methylthiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
(5-Methylthiophen-2-yl)methylamine: Similar structure but with a different alkyl group.
2-Acetyl-5-methylthiophene: A related compound with an acetyl group instead of an amine.
Uniqueness
(5-Methylthiophen-2-yl)methylamine is unique due to its specific combination of a thiophene ring and a pentan-3-ylamine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H19NS |
---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]pentan-3-amine |
InChI |
InChI=1S/C11H19NS/c1-4-10(5-2)12-8-11-7-6-9(3)13-11/h6-7,10,12H,4-5,8H2,1-3H3 |
InChI Key |
RSDLYQIWYGKNNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=CC=C(S1)C |
Origin of Product |
United States |
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